molecular formula C10H10N4O2 B1589640 N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide CAS No. 39263-34-8

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Cat. No.: B1589640
CAS No.: 39263-34-8
M. Wt: 218.21 g/mol
InChI Key: RLSZPRPVHOOMBN-UHFFFAOYSA-N
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Description

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8) is a high-value chemical intermediate with a molecular formula of C 10 H 10 N 4 O 2 and a molecular weight of 218.21 g/mol [ 1 ]. This compound is professionally recognized for its critical role in organic synthesis, particularly as a key building block in the research and development of active pharmaceutical ingredients. Its primary research application is as a crucial intermediate in the synthesis of Tucatinib, a potent and selective tyrosine kinase inhibitor [ 1 ][ 5 ]. The compound's molecular structure, featuring both cyano and nitro electron-withdrawing groups on the phenyl ring, confers significant reactivity that can be leveraged in various chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions [ 3 ]. Synthetic studies have demonstrated that it can be efficiently synthesized from 2-cyano-4-nitroaniline and N,N-dimethylformamide dimethyl acetal, with optimized microwave-assisted methods yielding up to 98% purity [ 3 ]. This product is intended for research and laboratory use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or consumer applications. Please refer to the Safety Data Sheet (SDS) for safe handling procedures [ 2 ].

Properties

IUPAC Name

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-13(2)7-12-10-4-3-9(14(15)16)5-8(10)6-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSZPRPVHOOMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447701
Record name N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39263-34-8
Record name N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Starting Materials

  • 2-Cyano-4-nitroaniline or 2-cyano-4-nitrobenzaldehyde derivatives
  • Dimethylformamide dimethyl acetal (DMF-DMA) or equivalent dimethylaminoformylating reagent
  • Suitable solvents: ethanol, methanol, or isopropanol
  • Catalysts or bases: ammonium acetate or other mild bases

Reaction Conditions

  • Step 1: Formation of Imine Intermediate
    The aromatic amine or aldehyde derivative is reacted with DMF-DMA under reflux conditions in an alcoholic solvent (ethanol or isopropanol) at temperatures ranging from 75°C to 85°C. The reaction typically proceeds for 15 to 30 minutes to form the iminoformamide intermediate.

  • Step 2: Condensation and Cyclization
    Addition of ammonium acetate promotes condensation and stabilization of the iminoformamide structure. The reaction mixture is stirred for several hours (up to 24 hours) with intermittent additions of ammonium acetate to ensure completion.

  • Step 3: Work-up and Purification
    After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is extracted with dichloromethane and washed with water and dilute acid to remove impurities. Activated charcoal treatment and filtration help remove colored impurities and residual catalysts.

  • Step 4: Crystallization
    The purified residue is dissolved in ethanol or isopropanol and subjected to crystallization by slow addition of water or an ester solvent such as ethyl acetate to induce precipitation of the pure compound.

Representative Data Table of Reaction Parameters and Outcomes

Parameter Conditions/Values Outcome/Notes
Starting Material 2-Cyano-4-nitroaniline or aldehyde Purity >98%
Solvent Ethanol or Isopropanol Facilitates reflux and solubility
Temperature 75–85 °C Optimal for imine formation
Reaction Time 15–30 minutes (initial), up to 24 hours (with ammonium acetate) Ensures complete conversion
Base Catalyst Ammonium acetate (added intermittently) Promotes condensation
Work-up Extraction with dichloromethane, acid wash, activated charcoal Removes impurities
Purification Crystallization from ethanol/water or ethyl acetate Yields high purity crystals
Yield Typically 70–75% (inferred from analogs) High yield achievable
Purity (HPLC) >98% Suitable for pharmaceutical use

Research Findings and Analysis

  • Effect of Base Catalyst: Ammonium acetate is preferred due to its mild basicity, which facilitates the condensation without causing side reactions or degradation of sensitive functional groups such as the cyano and nitro substituents.

  • Solvent Selection: Alcoholic solvents like ethanol and isopropanol provide optimal solubility and reaction medium for both starting materials and products, allowing efficient reflux and easy removal post-reaction.

  • Temperature Control: Maintaining reaction temperature within 75–85 °C is critical to avoid decomposition of the nitro group and to favor the formation of the desired iminoformamide structure.

  • Purification Techniques: Use of activated charcoal and repeated washing steps ensures removal of colored impurities and residual reagents, leading to high purity product suitable for further synthetic applications.

  • Isomeric Purity: Although direct data on isomeric forms of this compound is scarce, analogous compounds like Entacapone intermediates show that careful control of reaction conditions and purification can minimize unwanted isomers and impurities.

Comparative Insights from Related Patents and Literature

  • Patents on related compounds (e.g., Entacapone intermediates) emphasize the importance of avoiding hazardous bases like piperidine and using environmentally friendly reagents such as ammonium acetate to improve safety and scalability.

  • The use of catalytic hydrogen bromide in aliphatic carboxylic acid solvents for isomerization and purification steps is noted in related processes, although this is more relevant to downstream intermediates than the initial iminoformamide preparation.

  • The overall approach favors a cost-effective, scalable, and eco-friendly process with high purity and yield, which is applicable to the preparation of this compound.

Summary Table of Preparation Method Features

Feature Description
Starting Materials 2-Cyano-4-nitroaniline or aldehyde derivatives
Key Reagent Dimethylformamide dimethyl acetal (DMF-DMA)
Catalysts/Base Ammonium acetate
Solvent Ethanol, isopropanol
Reaction Temperature 75–85 °C
Reaction Time 15–30 min initial, up to 24 hrs with base
Purification Extraction, acid wash, activated charcoal, crystallization
Yield Approximately 70–75%
Purity >98% (HPLC)
Environmental Considerations Use of mild bases and recyclable solvents

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-nitrophenyl derivatives.

    Reduction: Formation of 2-amino-4-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antiviral Research

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide has been explored as an intermediate in the synthesis of antiviral agents. It is linked to the development of nucleoside analogs that exhibit antiviral properties against various viruses, including herpes and cytomegalovirus. For instance, it has been referenced in the context of compounds that show activity against herpes viruses, contributing to the design of new therapeutic agents .

Cancer Research

The compound is also significant in cancer research, particularly in the development of anti-tumor agents. Studies have indicated that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and proliferation. Specific derivatives have demonstrated potent activity against various cancer cell lines, suggesting potential for further development into cancer therapies .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex organic molecules. It is often used as an intermediate in the synthesis of other compounds due to its reactive functional groups .

Chemical Properties and Structure

The structural characteristics of this compound contribute to its reactivity:

  • Molecular Structure : The compound features a cyano group and a nitrophenyl moiety, which enhance its electrophilic nature.
  • Reactivity : It can undergo nucleophilic substitutions and cycloadditions, making it suitable for various synthetic pathways.

Case Study 1: Synthesis of Antitumor Agents

A series of studies have focused on synthesizing derivatives based on this compound to evaluate their antitumor efficacy. Compounds derived from this structure were tested against human cancer cell lines (e.g., H1975, HepG2) and showed promising results, with some exhibiting IC50 values significantly lower than existing treatments like gefitinib .

Case Study 2: Development of Antiviral Compounds

Research has also highlighted the use of this compound in developing antiviral compounds that target herpesviruses. These studies emphasize the compound's role as a precursor in synthesizing more effective antiviral agents .

Data Summary Table

Application AreaDescriptionExample Compounds/Studies
Antiviral ResearchDevelopment of nucleoside analogs targeting herpesvirusesRelated compounds from patents
Cancer ResearchSynthesis of EGFR inhibitors for tumor treatmentStudies showing efficacy against H1975
Organic SynthesisUsed as a versatile reagent for creating complex organic moleculesVarious synthetic pathways

Mechanism of Action

The mechanism of action of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Quinazoline Derivatives Synthesized from the Target Compound

The compound serves as a precursor for several bioactive quinazolines. Key examples include:

Compound Name Molecular Formula Key Substituents Application Yield Melting Point
N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a) C₁₅H₁₂N₄O₃ 4-methoxyphenylamino Potential kinase inhibitors 76% >260°C
N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) C₁₄H₈BrFN₄O₂ 4-bromo-2-fluorophenylamino Anticancer research 76% >260°C
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d) C₁₄H₈ClFN₄O₂ 3-chloro-4-fluorophenylamino MERS-CoV inhibition 76% >260°C

Key Differences :

  • Substituent Effects : The electronic and steric properties of the aniline derivatives (e.g., methoxy, bromo, chloro, fluoro) influence biological activity. For instance, 3d showed specificity in MERS-CoV inhibition due to its halogenated aromatic ring .
  • Synthesis Efficiency : Reactions under microwave irradiation (600 W, acetic acid) achieve ~76% yields , outperforming traditional methods requiring metal catalysts (e.g., ZnCl₂) .

N-(2-Cyano-4-nitrophenyl)-N',N'-dimethylformamidinium Hydrogen Sulfate

This salt derivative (C₁₀H₁₁N₄O₂·HSO₄) is synthesized via nitration and isolation as a hydrogen sulfate salt. It serves as a stable intermediate for further functionalization .

  • Molecular Weight : 335.29 g/mol (vs. 218.22 g/mol for the target compound).
  • Reactivity : The ionic form enhances solubility in polar solvents, facilitating reactions in aqueous media .
  • Melting Point : 142°C (lower than quinazoline derivatives, reflecting its salt nature) .

2-Chloro-N-(2-cyano-4-nitrophenyl)-acetamide

Molecular Formula : C₉H₆ClN₃O₃ (Molar mass: 239.62 g/mol) .

  • Structural Contrast: Replaces the dimethyliminoformamide group with a chloroacetamide moiety.
  • Reactivity : The chloroacetamide group enables nucleophilic substitution reactions, diverging from the cyclization pathways of the target compound.

Other Formamidine Derivatives

  • N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile: Features nitro and dimethylamino groups, studied for charge transfer properties and optoelectronic applications .
  • N'-(4-nitrophenyl)methylene-3-phenylindole carbohydrazide: Exhibits nonlinear optical (NLO) properties due to extended conjugation .

Comparison :

  • Electron-Withdrawing Groups: The target compound’s cyano and nitro groups enhance electrophilicity, favoring cyclization over charge transfer or NLO effects seen in other derivatives.

Biological Activity

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₀H₁₀N₄O₂
  • Molecular Weight: 218.21 g/mol
  • Melting Point: 146-148 °C
  • Density: 1.20 g/cm³

Research indicates that this compound exhibits notable biological activities through its interaction with various biological macromolecules. Its unique structure allows it to bind to specific proteins or enzymes, influencing their activity and potentially leading to therapeutic applications in oncology.

Biological Activities

  • Anti-Tumor Properties:
    • Studies have shown that this compound can inhibit cancer cell proliferation. It has been evaluated for its effects on various human cancer cell lines, including H1975 (lung cancer), HepG2 (liver cancer), and SMMC-7721 (hepatocellular carcinoma) .
    • In vitro assays demonstrated that certain derivatives of this compound exhibited significant anti-tumor potency, with IC50 values lower than those of established treatments like gefitinib .
  • Protein Interaction:
    • The compound has been shown to interact with proteins involved in cell signaling pathways, which are crucial for cancer cell growth and survival. This interaction profile is essential for understanding its mechanism of action and potential therapeutic applications .
  • Bioactivity Studies:
    • A study focusing on the synthesis of derivatives related to this compound reported promising results in terms of their anti-cancer properties, suggesting that modifications to its structure could enhance efficacy against specific cancer types .

Case Study 1: Inhibition of EGFR Signaling

A series of experiments evaluated the effectiveness of this compound derivatives in inhibiting the epidermal growth factor receptor (EGFR) pathway, which is often overactive in various cancers. Compounds derived from this structure were found to significantly reduce the phosphorylation of EGFR, indicating a potential mechanism for their anti-cancer effects .

Case Study 2: Anti-Proliferative Effects

In a study involving three human cancer cell lines, compounds derived from this compound were tested for their ability to inhibit cell proliferation. The results indicated that several derivatives had potent anti-proliferative effects, with some exhibiting IC50 values significantly lower than gefitinib .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
2-CyanoanilineContains a cyano groupUsed in dye production and as a precursor
4-NitrophenolContains a nitro groupCommonly used as an antiseptic and disinfectant
N,N-DimethylformamideSimilar amine structureSolvent widely used in organic synthesis
4-Nitro-N,N-dimethylaminobenzaldehydeContains both nitro and dimethylamino groupsKnown for its role in organic synthesis

Q & A

Q. What are the established synthetic routes for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, and how is purity ensured?

The compound is synthesized via nitration of precursor amidines. For example, nitration of N-(2-cyanophenyl)-N',N'-dimethylformamidine in a sulfuric acid/nitric acid mixture at 20°C yields the target compound with 97% purity (melting point: 141–142°C) . Purity is confirmed using HPLC and melting point analysis. Reaction conditions (e.g., acid concentration, temperature) are optimized to minimize by-products like 6-nitro isomers . Post-synthesis purification involves neutralization, filtration, and recrystallization .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Proton and carbon NMR identify functional groups (e.g., nitrophenyl, cyano, dimethylamino).
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm cyano and nitro groups .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in related formamide derivatives .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature show degradation above 150°C or in strongly alkaline conditions. Storage recommendations include desiccated environments at 4°C to prevent hydrolysis of the iminoformamide moiety .

Advanced Research Questions

Q. How does regioselectivity in nitration reactions affect the synthesis of this compound?

Nitration regioselectivity is dictated by electronic and steric factors. The nitro group preferentially occupies the 4-position on the phenyl ring due to electron-withdrawing effects of the cyano group, which directs electrophilic attack. If the 4-position is blocked (e.g., by chloro substituents), nitration shifts to the 6-position . Computational studies (DFT) could further predict reactivity patterns and optimize selectivity .

Q. What role does this compound play as an intermediate in heterocyclic synthesis?

It serves as a precursor for quinazoline derivatives, which are pharmacologically relevant. For example, cyclization with 3-bromoaniline in glacial acetic acid yields nitro-substituted quinazolines. Subsequent reduction with Pd/NH₂NH₂ generates bioactive 4-anilinoquinazolines, explored as EGFR inhibitors . The iminoformamide group facilitates cyclization by acting as a leaving group during ring closure .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Discrepancies in yields (e.g., 92% vs. 97% in different batches) may arise from incomplete nitration or side reactions. Methodological adjustments include:

  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress.
  • Stoichiometric control : Ensuring excess nitric acid for complete nitration.
  • By-product analysis : LC-MS identifies impurities like 6-nitro isomers, guiding process optimization .

Q. What computational tools are recommended to predict the biological activity of derivatives?

Molecular docking (AutoDock, Schrödinger) and QSAR models can predict interactions with biological targets (e.g., kinases, antimicrobial enzymes). For instance, structural analogs like N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide show antimicrobial activity, suggesting similar potential for the cyano-nitro derivative . MD simulations assess binding stability in active sites .

Methodological Considerations

Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor?

  • In vitro assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
  • Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays.
  • Structural analogs : Compare with known inhibitors (e.g., 4-anilinoquinazolines) to establish structure-activity relationships .

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

  • Cryogenic trapping : Isolate transient intermediates at low temperatures (-78°C).
  • In situ spectroscopy : Use real-time NMR or IR to monitor intermediates.
  • Computational modeling : Gaussian or ORCA simulations predict intermediate stability and reaction pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Variations may stem from polymorphic forms or residual solvents. Solutions include:

  • DSC/TGA : Differentiate polymorphs via thermal analysis.
  • PXRD : Confirm crystal structure consistency.
  • Standardized protocols : Adopt uniform drying and recrystallization methods .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide
Reactant of Route 2
Reactant of Route 2
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

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